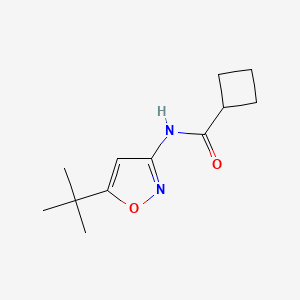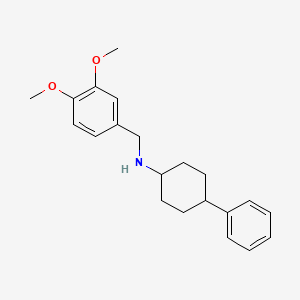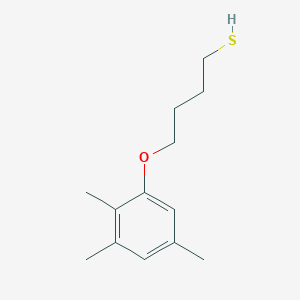
4-methyl-N-(4-methylphenyl)-1-phthalazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4-methylphenyl)-1-phthalazinamine, also known as MPQ, is a synthetic compound that belongs to the phthalazinamine family. It is a potent and selective inhibitor of the neuronal sodium channel Nav1.7, which is responsible for transmitting pain signals in the nervous system. MPQ has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of chronic pain.
Mechanism of Action
4-methyl-N-(4-methylphenyl)-1-phthalazinamine works by selectively blocking the Nav1.7 sodium channel, which is responsible for transmitting pain signals in the nervous system. By blocking this channel, this compound reduces the transmission of pain signals, resulting in a reduction in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for the Nav1.7 sodium channel, with minimal effects on other sodium channels. It has also been shown to have a long duration of action, making it a promising candidate for the treatment of chronic pain. This compound has been found to have minimal effects on other physiological systems, such as the cardiovascular and respiratory systems.
Advantages and Limitations for Lab Experiments
4-methyl-N-(4-methylphenyl)-1-phthalazinamine has several advantages for use in lab experiments. It is highly selective for the Nav1.7 sodium channel, making it a useful tool for studying the role of this channel in pain transmission. This compound also has a long duration of action, allowing for prolonged experiments. However, this compound is a synthetic compound and may have limitations in terms of its applicability to in vivo studies.
Future Directions
There are several future directions for research on 4-methyl-N-(4-methylphenyl)-1-phthalazinamine. One area of interest is the development of more potent and selective Nav1.7 inhibitors. Another area of interest is the development of formulations that can be administered orally or topically, making this compound more accessible for clinical use. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans. Overall, this compound has significant potential as a therapeutic agent for the treatment of chronic pain, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 4-methyl-N-(4-methylphenyl)-1-phthalazinamine involves the reaction of 4-methylphenylhydrazine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then subjected to a series of purification steps to obtain the final compound in high purity.
Scientific Research Applications
4-methyl-N-(4-methylphenyl)-1-phthalazinamine has been extensively studied for its potential use as a therapeutic agent for the treatment of chronic pain. It has been shown to be highly effective in blocking pain signals in animal models of neuropathic pain. This compound has also been shown to have a low risk of addiction and abuse potential, making it an attractive alternative to opioid-based pain medications.
properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-11-7-9-13(10-8-11)17-16-15-6-4-3-5-14(15)12(2)18-19-16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQJEWNNKZEPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B4996046.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one](/img/structure/B4996047.png)

![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996069.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)

![5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)




![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)

